N-(3-amino-1-cyclohexyl-3-oxopropyl)-1-propan-2-ylpyrazole-3-carboxamide
Description
N-(3-amino-1-cyclohexyl-3-oxopropyl)-1-propan-2-ylpyrazole-3-carboxamide: is a complex organic compound known for its diverse applications in scientific research. This compound features a unique structure that includes a cyclohexyl ring, an amino group, and a pyrazole ring, making it a valuable tool in various fields of study.
Properties
IUPAC Name |
N-(3-amino-1-cyclohexyl-3-oxopropyl)-1-propan-2-ylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O2/c1-11(2)20-9-8-13(19-20)16(22)18-14(10-15(17)21)12-6-4-3-5-7-12/h8-9,11-12,14H,3-7,10H2,1-2H3,(H2,17,21)(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBFWGOXURJAJMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CC(=N1)C(=O)NC(CC(=O)N)C2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-amino-1-cyclohexyl-3-oxopropyl)-1-propan-2-ylpyrazole-3-carboxamide typically involves multiple steps, starting with the preparation of the cyclohexyl ring and the pyrazole ring. The amino group is introduced through a series of reactions that ensure the correct positioning and stability of the functional groups. Common reagents used in the synthesis include cyclohexanone, hydrazine, and various carboxylic acids. The reaction conditions often involve controlled temperatures and pH levels to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficiency and consistency. The use of catalysts and automated systems can further enhance the production process, reducing costs and improving scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-amino-1-cyclohexyl-3-oxopropyl)-1-propan-2-ylpyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds with altered properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
N-(3-amino-1-cyclohexyl-3-oxopropyl)-1-propan-2-ylpyrazole-3-carboxamide has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-(3-amino-1-cyclohexyl-3-oxopropyl)-1-propan-2-ylpyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
N-(3-amino-1-cyclohexyl-3-oxopropyl)-1-propan-2-ylpyrazole-3-carboxamide can be compared with other similar compounds, such as:
- N-(3-amino-1-cyclohexyl-3-oxopropyl)-N-methylhexanediamide
- 6-[(3-Amino-1-cyclohexyl-3-oxopropyl)carbamoyl]pyridine-2-carboxylic acid
These compounds share structural similarities but differ in their functional groups and overall properties. The unique combination of the cyclohexyl ring, amino group, and pyrazole ring in this compound sets it apart, providing distinct chemical and biological characteristics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
